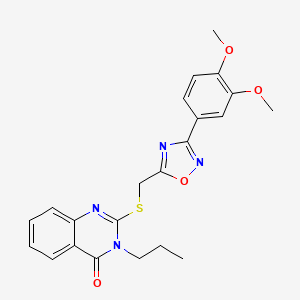![molecular formula C14H11BrN4O4 B2837212 N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 363603-47-8](/img/structure/B2837212.png)
N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . Further studies were carried out to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Applications De Recherche Scientifique
Efficient Synthesis Techniques
A study by Hosseini and Bayat (2019) introduced an efficient synthesis method for N-fused heterocyclic compounds, including derivatives of pyridine-carbohydrazide, utilizing a catalyst-free approach with environmental benefits (Hosseini & Bayat, 2019). This process emphasizes operational simplicity and the tolerance of various functional groups, highlighting a versatile method for synthesizing compounds related to N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide.
Coordination Properties and Spectroscopic Studies
The coordination properties of similar aroylhydrazones toward Fe(III) ions have been extensively studied, revealing insights into their structural and spectroscopic behavior. Benković et al. (2020) conducted a comprehensive examination using computational, spectrometric, and spectroscopic methods, providing a deep understanding of their coordination mechanisms (Benković et al., 2020).
Biological Evaluation for Antidepressant and Nootropic Agents
Thomas et al. (2016) evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for potential antidepressant and nootropic activities. Their findings suggest that specific derivatives exhibit significant activity, indicating the potential of these compounds in developing CNS active agents (Thomas et al., 2016).
Fluorescence Properties and Crystal Structure Analysis
Research by Ji Chang–you (2012) on the fluorescence properties and crystal structure of a related Zn(II) complex demonstrates the potential application of these compounds in materials science, particularly in developing fluorescent materials (Ji Chang–you, 2012).
Chemical Sensing and Superoxide Anion Scavenging
The study by Jose et al. (2018) on acylhydrazone-based fluoride sensors and by Mokhnache et al. (2019) on the superoxide anion scavenging evaluation of a new isonicotinylhydrazide analog showcases the chemical sensing capabilities and antioxidant effects of these compounds, suggesting their utility in environmental and biological contexts (Jose et al., 2018) (Mokhnache et al., 2019).
Broad-Spectrum Antibacterial Candidates
Al-Wahaibi et al. (2020) synthesized two novel N′-heteroarylidene-1-carbohydrazide derivatives, demonstrating potent antibacterial activity. This indicates the potential of such compounds in antimicrobial therapy (Al-Wahaibi et al., 2020).
Propriétés
IUPAC Name |
N-[(E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4/c1-8(17-18-14(21)12-4-2-3-5-16-12)10-6-9(19(22)23)7-11(15)13(10)20/h2-7,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXSEJISBXSYEL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2837131.png)
![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)
![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)



